(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline
Description
(2R)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a chiral quinoxaline derivative characterized by a fluorine substituent at the 8-position and a methyl group at the 2-position in the tetrahydroquinoxaline scaffold. Its molecular formula is C₉H₁₁FN₂, with a molecular weight of 166.20 g/mol . Synthetically, it is prepared via cyclization reactions involving fluorinated precursors and methanesulfonic acid-mediated condensation, as demonstrated in analogous tetrahydroquinoxaline syntheses .
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11FN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11-12H,5H2,1H3/t6-/m1/s1 |
InChI Key |
USAJCDDEXDAFJC-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=C(N1)C(=CC=C2)F |
Canonical SMILES |
CC1CNC2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-methyl-1,2-diaminobenzene.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the tetrahydroquinoxaline ring. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required quality standards.
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
Tetrahydroquinoxaline derivatives are often synthesized via hydrogenation of quinoxalines. For example:
These protocols suggest that (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline could be synthesized via catalytic hydrogenation of the corresponding quinoxaline precursor under similar conditions. The fluorine atom may require adjusted hydrogen pressures or catalysts to avoid defluorination .
Functionalization via Aza-Prins Cyclization
The Aza-Prins reaction enables stereoselective functionalization of tetrahydroquinoxaline systems. For example:
| Starting Material | Reagents | Product | Key Features | Source |
|---|---|---|---|---|
| 3-Vinyl-tetrahydroquinoline | α-Ketoesters, HCl | Tricyclic benzazocine derivatives | 2,4-trans stereoselectivity |
Applied to (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline, this reaction could yield fused polycyclic systems. The fluorine atom’s electron-withdrawing effect may enhance electrophilic reactivity at adjacent positions .
N-Alkylation and Trifluoroethylation
N-Alkylation reactions are pivotal for modifying biological activity:
| Substrate | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 8-Methyl-THQ* | CF₃CH₂I, Me₃N·BH₃ | 1,4-dioxane, 100°C | 8-Methyl-1-(CF₃CH₂)-THQ | 47% |
*THQ = 1,2,3,4-tetrahydroquinoline
For (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline, trifluoroethylation at the N1 position could enhance lipophilicity and metabolic stability .
Copper-Catalyzed Transfer Hydrogenation
Copper catalysts enable selective reduction of N-heteroaromatics:
| Substrate | Catalyst | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|---|
| 8-Methylquinoline | Cu(OAc)₂, L-Proline | HCOONH₄ | 8-Methyl-THQ | 81% |
This method could reduce fluorinated quinoxalines to the tetrahydro form while preserving stereochemical integrity .
Stereochemical Considerations
The (2R)-configuration influences reactivity:
-
Steric effects : The 2-methyl group directs electrophilic attacks to the less hindered C5 or C7 positions .
-
Hydrogen bonding : Intramolecular H-bonding between the NH group and fluorine may stabilize transition states in cyclization reactions .
Comparative Reactivity of Analogues
Key differences between similar compounds:
| Compound | Reactivity Feature | Impact on Reactions |
|---|---|---|
| 7-Bromo-8-fluoro-THQ | Bromine enables cross-coupling reactions | Enhanced diversification vs parent |
| 6-Fluoro-THQ | Reduced steric hindrance | Faster N-alkylation kinetics |
For (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline, the methyl group’s steric bulk may slow reactions at C2 but enhance regioselectivity at C5/C7 .
Mechanistic Insights
Scientific Research Applications
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Fluorine Position : The 8-fluoro substitution in the target compound distinguishes it from 6-fluoro analogs (e.g., CAS 42835-89-2). Fluorine’s electron-withdrawing nature at the 8-position enhances electrophilic reactivity compared to 6-fluoro derivatives .
Steric Effects: The 2-methyl group in (2R)-8-fluoro-2-methyl-THQ introduces steric hindrance, reducing rotational freedom and stabilizing specific tautomeric forms, as seen in related quinoxaline tautomerism studies .
Chirality: The R-configuration at C2 may influence binding affinity in enantioselective applications, a property absent in non-chiral analogs like 7-chloro-2-methyl-THQ .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Analysis :
- ¹H NMR : The methyl group in all 2-methyl-THQ derivatives resonates near δ 1.25–1.30 ppm, while fluorine substituents cause deshielding in adjacent protons .
- ¹³C NMR: The C-F signal in (2R)-8-fluoro-2-methyl-THQ appears at δ ~115 ppm, distinct from bromine (δ ~128 ppm) or cyano (δ ~119 ppm) substituents .
Biological Activity
(2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is CHFO, with a molecular weight of approximately 166.20 g/mol. The compound features a tetrahydroquinoxaline structure with a fluorine atom at the 8-position and a methyl group at the 2-position.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 166.20 g/mol |
| CAS Number | 1932085-80-7 |
Pharmacological Effects
Research indicates that (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline exhibits significant biological activity, particularly as a potential therapeutic agent in various conditions:
- DPP-4 Inhibition : Compounds with similar structures have shown inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibitors of DPP-4 are crucial in the management of type 2 diabetes mellitus (T2DM) as they enhance incretin levels and improve glycemic control .
- Neuroprotective Properties : Some studies suggest that tetrahydroquinoxaline derivatives may possess neuroprotective effects due to their ability to modulate glutamate receptors, which are pivotal in neuronal signaling and plasticity .
Structure-Activity Relationship (SAR)
The biological activity of (2R)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline can be significantly influenced by its structural features. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins. Research into SAR has indicated that modifications at various positions on the quinoxaline ring can lead to enhanced potency and selectivity for specific biological targets .
Study on DPP-4 Inhibition
A study conducted by researchers investigated the DPP-4 inhibitory activity of various tetrahydroquinoxaline derivatives. The results demonstrated that compounds with a fluorine substitution exhibited improved inhibitory potency compared to their non-fluorinated counterparts. This finding supports the hypothesis that fluorination can enhance the pharmacological properties of such compounds .
Neuroprotective Mechanisms
Another research effort focused on the neuroprotective effects of tetrahydroquinoxaline derivatives in models of neurodegeneration. The study revealed that these compounds could significantly reduce oxidative stress markers and improve cognitive function in animal models. The mechanism was attributed to modulation of glutamate receptor activity and reduction of excitotoxicity .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR with DEPT and COSY experiments to assign protons and carbons, particularly focusing on the fluorinated aromatic ring and methyl group stereochemistry. For example, 2-(7-fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-2-yl)-N,N-dimethylacetamide derivatives were characterized using ¹H NMR to resolve diastereotopic protons .
- X-Ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated for trifluoromethylaryl-substituted quinoxaline complexes .
- Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns to rule out impurities .
How can researchers resolve contradictions in biological activity data for quinoxaline derivatives?
Methodological Answer :
Contradictions often arise from variations in assay conditions or structural modifications. To address this:
- Standardize Assays : Use consistent cell lines, solvent controls, and concentration ranges. For example, fluoroquinolone derivatives exhibit varying antibacterial activity depending on substituent placement .
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., fluorine position) with biological outcomes. This approach was used to design mosquito repellents with optimized activity .
- Cross-Validate Data : Compare results across multiple methodologies (e.g., in vitro vs. in silico) and reference theoretical frameworks (e.g., receptor-binding hypotheses) .
What experimental design principles should guide environmental fate studies of this compound?
Methodological Answer :
Adopt a tiered approach:
Physicochemical Profiling : Measure logP, pKa, and hydrolysis rates under varied pH/temperature conditions.
Biotic/Abiotic Degradation : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation pathways.
Ecotoxicology : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations.
Long-term projects like INCHEMBIOL emphasize tracking compound distribution in biotic/abiotic compartments and transformation products .
How can mechanistic studies elucidate the role of the fluorine substituent in modulating reactivity?
Q. Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to identify rate-determining steps.
- DFT Calculations : Model electronic effects (e.g., fluorine’s electron-withdrawing impact) on reaction intermediates, as applied to pyrido[2,3-f]quinoxaline synthesis .
- Spectroscopic Probes : Use ¹⁹F NMR to monitor fluorine’s electronic environment during reactions .
What strategies are recommended for designing derivatives with enhanced target specificity?
Q. Methodological Answer :
- Scaffold Hybridization : Combine quinoxaline cores with bioactive moieties (e.g., thiophene or triazole groups) to exploit synergistic interactions, as seen in trifluoromethylaryl-quinoxaline complexes .
- Fragment-Based Drug Design : Screen minimal pharmacophores using SPR (Surface Plasmon Resonance) or MST (Microscale Thermophoresis).
- Crystallographic Studies : Resolve target-ligand co-crystal structures to guide rational modifications .
How should researchers address stability challenges during storage and handling?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled atmospheres.
- Light Sensitivity Tests : Expose samples to UV/visible light and monitor degradation via HPLC.
- Storage Protocols : Store under inert gas (N₂/Ar) at -20°C in amber vials, as recommended for labile quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
